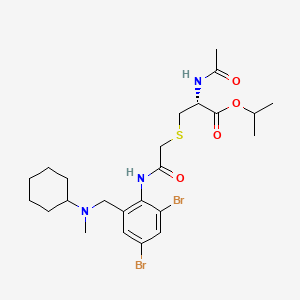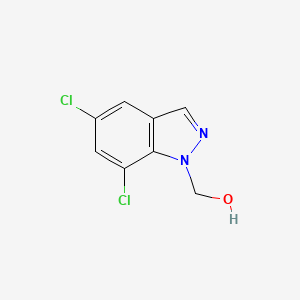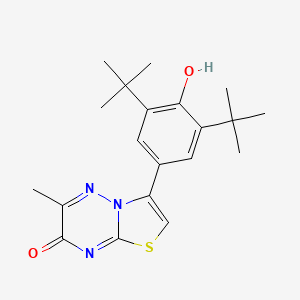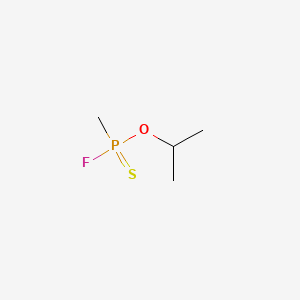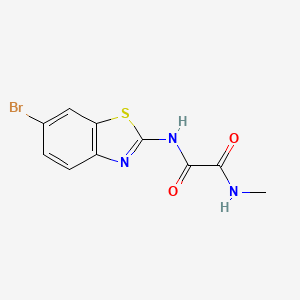
N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is a chemical compound known for its unique structure and properties. It is primarily used as an amyloid imaging agent, binding to Amyloid-β (1-40) with high affinity . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 6-bromo-2-benzothiazole with N-methylethanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can produce various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of amyloid plaques and their role in neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Utilized as an imaging agent for detecting amyloid plaques in the brain, aiding in the diagnosis and study of Alzheimer’s disease.
Industry: Applied in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound exerts its effects by binding to Amyloid-β (1-40) with high affinity. This binding is facilitated by the unique structure of the compound, which allows it to interact specifically with the amyloid plaques. The molecular targets involved include the amyloid plaques themselves, and the pathways affected are those related to amyloid aggregation and deposition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
- 4-(6-Bromo-2-benzothiazolyl)benzenamine
Uniqueness
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is unique due to its high affinity for Amyloid-β (1-40) and its effectiveness as an amyloid imaging agent. Compared to similar compounds, it offers better binding specificity and stability, making it a valuable tool in scientific research and medical diagnostics .
Propriétés
Numéro CAS |
104388-95-6 |
|---|---|
Formule moléculaire |
C10H8BrN3O2S |
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
N'-(6-bromo-1,3-benzothiazol-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16) |
Clé InChI |
CAHHZWIMGMIKJV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


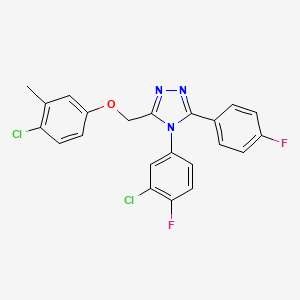
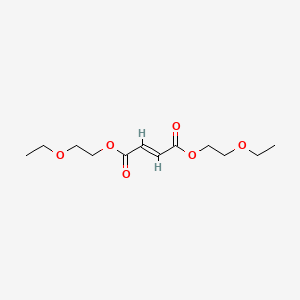

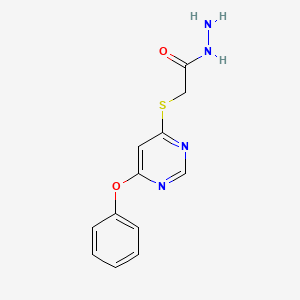
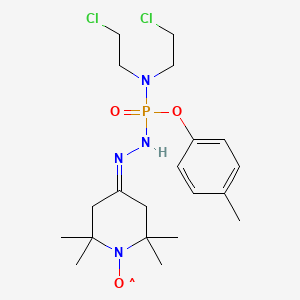
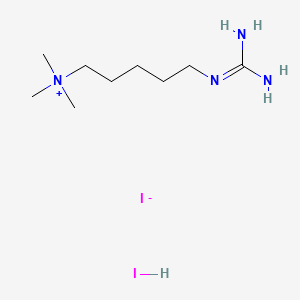
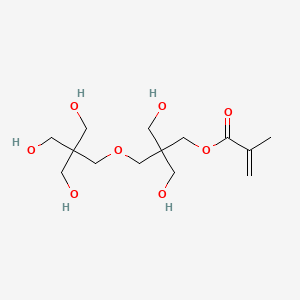

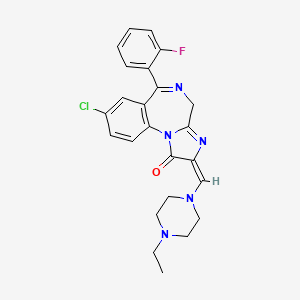
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
